(R)-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate
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Description
“®-(9H-Fluoren-9-yl)methyl (1-hydroxy-4-methylpentan-2-yl)carbamate” appears to be a carbamate compound. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as pesticides, fungicides, herbicides, biocides, pharmaceuticals, and plasticizers1.
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS)3.
Chemical Reactions Analysis
Carbamates undergo hydrolysis to yield the corresponding alcohol and an amine or ammonia4. The rate of this reaction can be influenced by factors such as temperature, pH, and the presence of catalysts4.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and stability, can be determined through various experimental techniques6.
Safety And Hazards
The safety and hazards associated with a compound depend on its specific structure and properties. Carbamates, for example, can be toxic if ingested, inhaled, or absorbed through the skin7.
Future Directions
The future directions for research on a specific compound would depend on its potential applications. For example, new carbamate compounds are being investigated for their potential use in medical and industrial applications5.
Please note that this is a general analysis based on the structure of the compound and similar compounds. For a comprehensive analysis of a specific compound, more detailed information would be needed.
properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2R)-1-hydroxy-4-methylpentan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO3/c1-14(2)11-15(12-23)22-21(24)25-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20,23H,11-13H2,1-2H3,(H,22,24)/t15-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXMGVJAOLIDKGZ-OAHLLOKOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-D-leucinol |
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